N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex fused-ring system. Its structure incorporates a cyclopentyl group at the N-position, an ethyl substituent at the 7-position, and an imino-oxo functional group arrangement.
Properties
CAS No. |
510762-07-9 |
|---|---|
Molecular Formula |
C19H21N5O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-23-16(20)13(18(25)21-12-7-3-4-8-12)11-14-17(23)22-15-9-5-6-10-24(15)19(14)26/h5-6,9-12,20H,2-4,7-8H2,1H3,(H,21,25) |
InChI Key |
ZADHPUQJIOROFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common approach is to start with the cyclopentylamine and ethylamine as the primary amines. These amines undergo a series of condensation reactions with appropriate carbonyl compounds to form the tricyclic core. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of continuous flow reactors may also be explored to improve the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Tricyclo[8.4.0.03,8]tetradeca-pentaene Family
Compound A: N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5)
- Key Differences :
- Substituents: Ethyl at N-position vs. cyclopentyl in the target compound.
- 7-position: 2-methoxyethyl vs. ethyl.
- Additional 11-methyl group absent in the target compound.
- Implications: The 2-methoxyethyl group in Compound A may enhance solubility compared to the cyclopentyl group, but reduce lipophilicity and membrane permeability.
- Status : Discontinued (reasons unspecified; possibly due to synthesis challenges or suboptimal efficacy) .
Spirocyclic Carboxamide Analogues
Compound B: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structural Contrasts: Core Framework: Spiro[4.5]decane vs. tricyclo[8.4.0.03,8]tetradeca-pentaene. Functional Groups: Benzothiazole and dimethylamino-phenyl substituents vs. cyclopentyl and ethyl groups.
- Research Findings: These spiro compounds exhibit reactivity with pyrrolidine, forming amide derivatives useful in organic synthesis .
Cofactor Analogues (MFR-a and Methylofuran)
- Key Differences :
- The target compound lacks the glutamic acid linkages and formyl groups critical for cofactor activity in methylotrophic bacteria.
- Its carboxamide group may enable interactions distinct from the one-carbon transfer functions of MFR-a.
Data Table: Comparative Analysis
Research Findings and Implications
- Conformational Rigidity : The target compound’s tricyclic system may offer advantages over spiro analogues (e.g., Compound B) in maintaining preorganized binding conformations .
- Functional Group Trade-offs : The cyclopentyl group in the target compound likely increases lipophilicity compared to Compound A’s 2-methoxyethyl substituent, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
